5-hydrazino-1-isopropyl-1H-pyrazole
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Overview
Description
5-hydrazino-1-isopropyl-1H-pyrazole: is an organic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydrazino-1-isopropyl-1H-pyrazole typically involves the reaction of hydrazine derivatives with isopropyl-substituted pyrazoles. One common method includes the condensation of isopropyl hydrazine with pyrazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-hydrazino-1-isopropyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, hydrazones, and pyrazole oxides .
Scientific Research Applications
Chemistry: In chemistry, 5-hydrazino-1-isopropyl-1H-pyrazole is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the formation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .
Biology and Medicine: It is being investigated for its antimicrobial, antiviral, and anticancer properties .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its derivatives are employed as intermediates in the production of various active ingredients .
Mechanism of Action
The mechanism of action of 5-hydrazino-1-isopropyl-1H-pyrazole involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition or modulation of their activity. This compound can also participate in redox reactions, affecting cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
- 5-amino-1-isopropyl-1H-pyrazole
- 5-hydroxy-1-isopropyl-1H-pyrazole
- 5-methyl-1-isopropyl-1H-pyrazole
Comparison: Compared to these similar compounds, 5-hydrazino-1-isopropyl-1H-pyrazole is unique due to the presence of the hydrazino group, which imparts distinct reactivity and biological activity. The hydrazino group allows for a broader range of chemical modifications and interactions with biological targets, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C6H14Cl2N4 |
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Molecular Weight |
213.11 g/mol |
IUPAC Name |
(2-propan-2-ylpyrazol-3-yl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C6H12N4.2ClH/c1-5(2)10-6(9-7)3-4-8-10;;/h3-5,9H,7H2,1-2H3;2*1H |
InChI Key |
VKGJULDUONFLAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)NN.Cl.Cl |
Origin of Product |
United States |
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